N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of key intermediates, such as 2-chlorobenzoic acid and 1,3,4-oxadiazole derivatives. These intermediates undergo a series of reactions including esterification, hydrazination, cyclization, and nucleophilic substitution to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antiviral, anticancer, and anti-inflammatory properties
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate inflammatory pathways by interacting with key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and chlorophenyl-containing molecules. Examples are:
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Indole derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H22ClN3O3S |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-27(23(14-8-7-13-19(23)28)17-11-5-6-12-18(17)24)20(29)15-31-22-26-25-21(30-22)16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-15H2,1H3 |
InChI Key |
HZTGEOVGLLIWNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CSC1=NN=C(O1)C2=CC=CC=C2)C3(CCCCC3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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